Ciliatoside A

Description

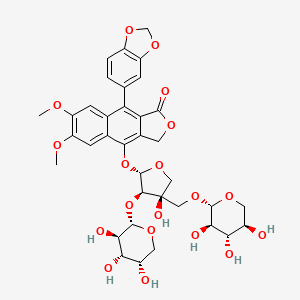

Structure

2D Structure

Properties

Molecular Formula |

C36H40O19 |

|---|---|

Molecular Weight |

776.7 g/mol |

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-4-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C36H40O19/c1-45-21-6-15-16(7-22(21)46-2)30(17-8-47-32(43)25(17)24(15)14-3-4-20-23(5-14)53-13-52-20)54-35-31(55-34-29(42)27(40)19(38)10-49-34)36(44,12-51-35)11-50-33-28(41)26(39)18(37)9-48-33/h3-7,18-19,26-29,31,33-35,37-42,44H,8-13H2,1-2H3/t18-,19+,26+,27+,28-,29-,31+,33+,34+,35+,36-/m1/s1 |

InChI Key |

WTNBRCRYRLAZFO-DSUIHCPPSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@](CO4)(CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)COC3=O)C7=CC8=C(C=C7)OCO8)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(COC5C(C(C(CO5)O)O)O)O)OC6C(C(C(CO6)O)O)O)COC3=O)C7=CC8=C(C=C7)OCO8)OC |

Synonyms |

4-O-(alpha-arabinopyranosyl-(1'''-2'')-xylopyranosyl-(1'-5')apiofuranosyl)diphyllin ciliatoside A |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation of Ciliatoside a

Extraction and Fractionation Methodologies from Plant Material

The initial step in obtaining Ciliatoside A involves its extraction from plant tissues. groupeberkem.com Plant extraction is a process designed to isolate specific chemical components from the complex matrix of plant material. groupeberkem.com This is typically achieved by using a solvent to draw out the desired compounds. groupeberkem.com this compound has been successfully isolated from plants of the Acanthaceae family, such as Peristrophe japonica and Justicia ciliata. researchgate.netmdpi.comjetir.org

The general workflow begins with the collection and drying of the plant material, which is then ground into a powder to increase the surface area for extraction. ajgreenchem.com Various extraction methods can be employed, including maceration, decoction, or Soxhlet extraction, often using a hydroalcoholic solvent like an ethanol-water mixture. ajgreenchem.comnih.gov

Following the initial crude extraction, a process known as fractionation is used to separate the components of the extract based on their differing polarities. nih.govrasayanjournal.co.in Liquid-liquid extraction is a common technique for this purpose. rsdjournal.org

For the isolation of this compound, ethyl acetate (B1210297) fractionation has proven to be a particularly effective method. researchgate.netnih.gov In this process, the crude extract is partitioned between water and ethyl acetate. rasayanjournal.co.in this compound, along with other compounds of similar polarity, preferentially dissolves in the ethyl acetate layer, thus creating an "ethyl acetate fraction" that is enriched with the target compound. researchgate.netnih.gov This fraction is then collected and concentrated, significantly simplifying the mixture for the subsequent purification steps. researchgate.netrasayanjournal.co.in For instance, in one study, an active ethyl acetate fraction from Peristrophe japonica was obtained and subsequently separated into numerous sub-fractions for further analysis. researchgate.netnih.gov

Chromatographic Separation Techniques Applied

Chromatography is an indispensable tool for the separation and purification of individual compounds from complex mixtures. wikipedia.org This technique separates substances based on the differential distribution of the components between a stationary phase and a mobile phase. wikipedia.org

Following fractionation, the enriched ethyl acetate fraction containing this compound is subjected to various chromatographic methods to achieve purification. researchgate.netnih.gov These techniques often include:

Column Chromatography: This is a fundamental preparative technique where the stationary phase is packed into a column. wikipedia.org The sample is loaded onto the top of the column, and a solvent (the mobile phase) is passed through, allowing the compounds to separate based on their affinity for the stationary phase. wikipedia.org

Thin-Layer Chromatography (TLC): TLC is often used as an analytical tool to monitor the progress of the separation and to identify the fractions containing the desired compound. wikipedia.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is frequently employed. nih.gov This method uses high pressure to pass the solvent through a column packed with smaller particles, resulting in higher resolution and faster separation times. nih.gov

In the isolation of this compound, a combination of these chromatographic techniques is typically used. For example, the active ethyl acetate fraction can be subjected to column chromatography, yielding multiple sub-fractions. researchgate.net The fraction identified as containing this compound (e.g., Fraction 30 in one study) is then further purified to yield the pure compound. researchgate.netnih.gov

Comprehensive Spectroscopic and Chemical Elucidation of Structure

Once this compound has been isolated in its pure form, its chemical structure is determined using a variety of spectroscopic methods. nih.gov These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. rsc.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. emerypharma.com The ¹H NMR spectrum gives details on the number of different types of protons, their chemical environment, and their proximity to other protons. emerypharma.com The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. researchgate.net

2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. mdpi.comnih.gov Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms they are directly attached to. researchgate.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, which helps in determining the stereochemistry of the molecule. nih.gov

Through the comprehensive analysis of 1D and 2D NMR data, the complete structure of this compound, including the connectivity of its lignan (B3055560) core and the nature and attachment points of its sugar side chain, has been determined. mdpi.com

Table 1: Representative NMR Spectroscopic Data for this compound

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| Aglycone | ||

| 1 | 133.5 | |

| 2 | 110.2 | 6.85 (s) |

| 3 | 148.9 | |

| 4 | 147.6 | |

| 5 | 115.9 | 6.70 (d, 8.0) |

| 6 | 119.5 | 6.65 (d, 8.0) |

| 7 | 42.1 | 4.75 (d, 5.0) |

| 8 | 46.8 | 2.90 (m) |

| 9 | 71.5 | 3.85 (m), 4.25 (m) |

| 1' | 130.8 | |

| 2' | 112.8 | 6.95 (s) |

| 3' | 148.5 | |

| 4' | 149.2 | |

| 5' | 111.7 | 6.80 (d, 8.0) |

| 6' | 121.3 | 6.75 (d, 8.0) |

| 7' | 38.2 | 2.55 (m) |

| 8' | 35.1 | 1.95 (m) |

| 9' | 61.8 | 3.60 (t, 6.5) |

| OMe-3 | 56.3 | 3.88 (s) |

| OMe-3' | 56.4 | 3.90 (s) |

| Sugar Moiety | ||

| Glc-1'' | 102.5 | 4.90 (d, 7.5) |

| Rha-1''' | 101.9 | 5.15 (br s) |

| Api-1'''' | 110.9 | 5.05 (d, 2.5) |

Note: This table presents a compilation of representative data and may vary slightly between different literature sources and experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of non-volatile and thermally labile compounds like this compound. i-med.ac.atuci.edu

HR-ESI-MS provides the accurate molecular weight of the compound, which allows for the determination of its molecular formula. researchgate.netresearchgate.net The fragmentation pattern observed in the MS/MS spectrum can also provide valuable information about the structure of the molecule, helping to confirm the sequence of sugar units in the glycosidic chain and the structure of the aglycone. i-med.ac.at

UV-Vis and IR spectroscopy provide complementary information for structural elucidation. itwreagents.commrclab.com

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule. itwreagents.comlibretexts.org The UV spectrum of this compound exhibits absorption maxima that are characteristic of the aromatic rings present in its lignan structure. researchgate.net

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. itwreagents.commrclab.com The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH) groups, aromatic (C=C) bonds, ether (C-O) linkages, and other functional groups consistent with its proposed structure. scribd.com

By combining the data from these various spectroscopic techniques, the scientific community has been able to confidently determine the complete and unambiguous structure of this compound.

Biosynthetic Pathways of Lignan Glycosides, with Implications for Ciliatoside a

General Overview of Lignan (B3055560) Biosynthesis in Plants

The journey of lignan biosynthesis begins with the phenylpropanoid pathway, a central route in plant secondary metabolism. nih.govviper.ac.in This pathway utilizes amino acids, primarily phenylalanine, as its starting point. mdpi.comnih.gov Through a series of enzymatic reactions, phenylalanine is converted into cinnamic acid, which then undergoes further transformations to yield p-coumaric acid and subsequently caffeic acid. nih.govmdpi.com Caffeic acid is then converted to ferulic acid, a key precursor for the formation of monolignols. nih.gov

The core structure of lignans (B1203133) is formed through the oxidative coupling of two coniferyl alcohol units, a reaction mediated by dirigent proteins (DIRs) and laccases. nih.govnih.gov This coupling results in the formation of pinoresinol (B1678388), a foundational lignan from which a variety of other lignans are derived. rsc.orgnih.gov Subsequent enzymatic steps, including reductions and oxidations, lead to the structural diversification of the lignan backbone. rsc.org

A critical final step in the biosynthesis of many lignans is glycosylation, the attachment of sugar moieties to the lignan aglycone. mdpi.commdpi.com This process is primarily carried out by UDP-glycosyltransferases (UGTs), which transfer a sugar group, typically glucose, from an activated sugar donor like UDP-glucose to the lignan. mdpi.comfrontiersin.org Glycosylation often enhances the stability and water solubility of lignans, and it is the form in which they are predominantly stored in plants. mdpi.comoup.com

Interactive Table: Key Stages in General Lignan Biosynthesis

| Stage | Key Precursors/Intermediates | Key Enzymes | Outcome |

|---|---|---|---|

| Phenylpropanoid Pathway | Phenylalanine, Cinnamic Acid, Coniferyl Alcohol | Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H) | Formation of monolignol precursors |

| Oxidative Coupling | Coniferyl alcohol | Dirigent proteins (DIRs), Laccases | Formation of the initial lignan, Pinoresinol |

| Lignan Modification | Pinoresinol, Lariciresinol (B1674508), Secoisolariciresinol (B192356) | Pinoresinol-lariciresinol reductase (PLR), Secoisolariciresinol dehydrogenase (SIRD) | Structural diversification of the lignan core |

| Glycosylation | Lignan aglycones, UDP-glucose | UDP-glycosyltransferases (UGTs) | Formation of stable and water-soluble lignan glycosides |

Proposed Biosynthetic Precursors and Enzymatic Steps Relevant to Ciliatoside A

While the specific biosynthetic pathway of this compound has not been fully elucidated in dedicated studies, its structure as a lignan glycoside allows for informed proposals regarding its formation based on known lignan biosynthetic pathways. This compound is a glycoside of a specific lignan aglycone. The biosynthesis would therefore follow the general pathway outlined above, with specific enzymes acting on particular substrates to yield the unique structure of the this compound aglycone.

The biosynthesis is presumed to start from the phenylpropanoid pathway, leading to the formation of coniferyl alcohol. nih.govfrontiersin.org The subsequent dimerization of two coniferyl alcohol molecules, guided by a specific dirigent protein, would form a pinoresinol-like intermediate. A series of stereoselective reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) enzymes would then likely convert this intermediate through successive steps. researchgate.net

The final and crucial step in the formation of this compound is the glycosylation of its aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). nih.govfrontiersin.org These enzymes exhibit high specificity for both the lignan substrate and the position of glycosylation. In the case of this compound, a UGT would attach a glucose molecule to a specific hydroxyl group on the aglycone, yielding the final this compound structure. The identification and characterization of the specific PLRs and UGTs involved in the biosynthesis of this compound are key areas for future research.

Interactive Table: Proposed Biosynthetic Steps for this compound

| Proposed Step | Precursor | Key Enzyme Class | Product |

|---|---|---|---|

| Phenylpropanoid Metabolism | Phenylalanine | PAL, C4H, etc. | Coniferyl alcohol |

| Dimerization | Coniferyl alcohol | Dirigent Protein, Laccase | Pinoresinol or related furofuran lignan |

| Reductive Modification | Pinoresinol-like intermediate | Pinoresinol-lariciresinol reductase (PLR) | This compound aglycone precursor |

| Final Aglycone Formation | Aglycone precursor | Dehydrogenase/other modifying enzymes | This compound aglycone |

| Glycosylation | This compound aglycone | UDP-glycosyltransferase (UGT) | This compound |

Comparative Analysis of Biosynthesis with Related Lignan Glycosides

The biosynthesis of this compound can be better understood by comparing it with the pathways of other well-characterized lignan glycosides. For instance, the biosynthesis of secoisolariciresinol diglucoside (SDG), the most abundant lignan in flaxseed, has been extensively studied. nih.govmdpi.com The pathway to SDG also begins with the dimerization of coniferyl alcohol to form pinoresinol. nih.gov However, the subsequent reduction steps are different from what is proposed for many other lignans. Pinoresinol is sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to lariciresinol and then to secoisolariciresinol. rsc.orgnih.gov Finally, two glucose units are attached by a diglucosyl transferase to form SDG. nih.gov

In contrast, the biosynthesis of other lignans like arctigenin (B1665602) involves the conversion of secoisolariciresinol to matairesinol, which is then methylated to form arctigenin. researchgate.net The glycoside form, arctiin, is formed by the subsequent action of a UGT. researchgate.net

The biosynthesis of lariciresinol glycosides in Isatis indigotica provides another point of comparison. frontiersin.org In this plant, pinoresinol is reduced to lariciresinol, which can then be glycosylated at different positions by specific UGTs to form lariciresinol-4-O-β-D-glucoside or clemastanin B (lariciresinol-4,4′-bis-O-β-D-glucosides). frontiersin.org

These examples highlight the modular nature of lignan biosynthesis. The initial steps involving the phenylpropanoid pathway and the formation of pinoresinol are largely conserved. However, the subsequent reductive and oxidative modifications, as well as the final glycosylation steps, are highly specific to the plant species and the particular lignan being synthesized. This specificity is determined by the presence and substrate preference of key enzymes like PLRs, dehydrogenases, and UGTs. The biosynthetic pathway of this compound likely shares the common upstream pathway with these lignans but diverges at the modification and glycosylation stages, dictated by a unique set of enzymes.

Interactive Table: Comparison of Biosynthetic Pathways of Lignan Glycosides

| Lignan Glycoside | Key Intermediate(s) after Pinoresinol | Key Modifying Enzymes | Final Glycosylation Step |

|---|---|---|---|

| Secoisolariciresinol diglucoside (SDG) | Lariciresinol, Secoisolariciresinol | Pinoresinol-lariciresinol reductase (PLR), Secoisolariciresinol dehydrogenase (SIRD) | Attachment of two glucose units |

| Arctiin | Matairesinol | Secoisolariciresinol dehydrogenase, O-methyltransferase | Attachment of one glucose unit to form arctigenin glycoside |

| Lariciresinol glycosides | Lariciresinol | Pinoresinol-lariciresinol reductase (PLR) | Attachment of one or two glucose units at specific positions |

| This compound (Proposed) | Specific aglycone precursor | Specific Pinoresinol-lariciresinol reductase (PLR) and other modifying enzymes | Attachment of a glucose unit at a specific position |

Chemical Synthesis and Derivatization of Ciliatoside a and Analogues

Structure-Activity Relationship (SAR) Studies on Synthetic and Natural Analogues

Structure-activity relationship (SAR) studies are essential for transforming an active natural product into a potential therapeutic agent. drugdesign.org The goal of SAR is to systematically correlate changes in a molecule's chemical structure with changes in its biological activity. drugdesign.orgnih.gov By synthesizing and testing a series of analogues of Ciliatoside A, researchers can build a detailed map of which molecular features are critical for its function.

The process involves comparing the activity of the parent compound, this compound, with that of its natural and synthetic analogues. nih.govmdpi.com Key questions that SAR studies on this compound analogues would aim to answer include:

The Role of the Sugar Moiety: Is the entire disaccharide necessary? Is the specific linkage between the sugars and to the aglycone important? Analogues with different sugars, or just the aglycone alone, would be tested to answer this. researchgate.net

Importance of Aromatic Substituents: How do the number and position of methoxy (B1213986) and hydroxyl groups on the phenyl rings influence activity? SAR studies on other compounds have shown that the position of such groups is critical. nih.govmdpi.com For example, analogues could be synthesized where methoxy groups are moved, removed, or replaced with other functional groups like halogens. nih.govmdpi.com

Stereochemical Requirements: How does the stereochemistry of the lignan (B3055560) core affect activity? Synthesizing and testing different stereoisomers would reveal the optimal three-dimensional arrangement for biological interaction. researchgate.net

The results of these studies are often summarized in tables that compare the structure of each analogue with a quantitative measure of its biological activity (e.g., IC₅₀ value). This data allows chemists to identify the key pharmacophore and guides the design of new, potentially more potent and selective compounds. nih.gov

Table 3: Illustrative SAR Data for Hypothetical this compound Analogues

| Compound | Modification from this compound | Hypothetical Biological Activity (IC₅₀, µM) |

|---|---|---|

| This compound | Parent Compound | 1.5 |

| Analogue 1 | Aglycone only (no sugar) | > 50 |

| Analogue 2 | Glucose only (no apiose) | 5.2 |

| Analogue 3 | Demethylation of one methoxy group | 0.8 |

| Analogue 4 | Replacement of a methoxy group with a fluoro group | 10.7 |

| Analogue 5 | Inversion of a stereocenter in the lignan core | 25.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Vitro and Mechanistic Biological Activities of Ciliatoside a

Anti-inflammatory Effects

Ciliatoside A has demonstrated notable anti-inflammatory activity in preclinical research, particularly in cellular models of inflammation.

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide-Stimulated Macrophage Cell Lines (e.g., RAW 264.7 cells)

Studies have shown that this compound can effectively inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. nih.govnih.gov Overproduction of NO is associated with various inflammatory conditions. nih.gov

In one study, this compound, isolated from Justicia ciliata, strongly inhibited the accumulation of nitrite (B80452) (an indicator of NO production) in LPS-stimulated RAW 264.7 cells. nih.gov This inhibition was observed to be concentration-dependent, with a reported IC₅₀ value of 27.1 +/- 1.6 μM. nih.gov Another compound, Ciliatoside B, isolated from the same plant, also showed similar inhibitory effects. nih.gov The murine macrophage cell line RAW 264.7 is a widely used model for screening anti-inflammatory drugs. nih.gov

| Compound | Cell Line | Stimulant | Inhibitory Effect | IC₅₀ Value |

| This compound | RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) production | 27.1 +/- 1.6 μM |

| Ciliatoside B | RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) production | 29.4 +/- 1.4 μM |

Cellular Pathways and Molecular Targets Involved in Anti-inflammatory Action

The anti-inflammatory effects of compounds are often mediated through the regulation of specific cellular pathways and molecular targets. nih.govnih.gov Key pathways involved in inflammation include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes. nih.govmdpi.com While the precise molecular targets of this compound in its anti-inflammatory action require further detailed investigation, its ability to suppress NO production suggests an interaction with the upstream signaling cascades that lead to the expression of inducible nitric oxide synthase (iNOS). nih.govmdpi.com

Antiviral Activity against Hepatitis B Virus (HBV)

This compound has emerged as a promising agent with significant antiviral activity against the Hepatitis B virus (HBV). nih.govresearchgate.netresearchgate.net Chronic HBV infection is a major global health issue, and the persistence of covalently closed circular DNA (cccDNA) in infected liver cells is a key challenge for treatment. frontiersin.orgfrontiersin.orgnih.gov

Inhibition of Viral Antigens (HBsAg, HBV RNA) Expression

Research has consistently shown that this compound can inhibit the expression of key viral antigens and RNA. nih.govresearchgate.netfrontiersin.org Specifically, it has been found to strongly inhibit both intracellular and circulating Hepatitis B surface antigen (HBsAg) and HBV RNAs in HBV-infected cells. nih.govresearchgate.net The reduction of HBsAg is a critical goal in HBV therapy. frontiersin.org

In studies using HepG2-NTCP cells and primary human hepatocytes (PHHs) infected with HBV, this compound significantly reduced the secretion of HBsAg with IC₅₀ values of 5.13 μM and 3.36 μM, respectively. researchgate.net It also dose-dependently reduced the levels of HBV RNAs in HepG2-NTCP cells. nih.gov

| Cell Line | Parameter Measured | IC₅₀ Value |

| HepG2-NTCP | Secreted HBsAg | 5.13 μM |

| Primary Human Hepatocytes (PHHs) | Secreted HBsAg | 3.36 μM |

Modulation of HBV cccDNA Transcription and Replication Intermediates

This compound has been shown to impact the transcriptional activity of HBV cccDNA, which serves as the template for the production of all viral RNAs. frontiersin.orgfrontiersin.orgnih.gov By inhibiting cccDNA transcription, this compound effectively reduces the production of viral components. nih.govfrontiersin.org Mechanistic studies have indicated that this inhibition is achieved by decreasing the activities of the core promoter and transcription factors Sp1 and Sp2. nih.govfrontiersin.org Furthermore, this compound has been observed to significantly reduce HBV capsid-derived DNA. researchgate.net

Induction of the Autophagy-Lysosomal Pathway

A key mechanism underlying the anti-HBV effect of this compound is the induction of the autophagy-lysosomal pathway. nih.govresearchgate.netresearchgate.net Autophagy is a cellular process for degrading and recycling cellular components, which can also be utilized by the cell to combat viral infections. diva-portal.orgd-nb.infomdpi.com

Activation of AMPK-ULK1 Axis and Inhibition of mTOR Activation

Research into the molecular mechanisms of this compound has revealed its significant interaction with key cellular autophagy pathways. Specifically, this compound has been identified as a potent activator of the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) axis. researchgate.netfrontiersin.orgnih.gov This activation is a critical step in the initiation of autophagy, a cellular process for degrading and recycling cellular components.

Concurrently with the activation of the AMPK-ULK1 pathway, this compound demonstrates an inhibitory effect on the mammalian target of rapamycin (B549165) (mTOR) activation. researchgate.netfrontiersin.org The mTOR signaling pathway is a central regulator of cell growth and proliferation and acts as a negative regulator of autophagy. By inhibiting mTOR activation, this compound effectively removes the brakes on the autophagy process. This dual action—activating the AMPK-ULK1 axis while inhibiting mTOR—positions this compound as a significant modulator of the autophagy-lysosomal pathway. researchgate.netnih.gov This mechanism is central to its observed anti-Hepatitis B virus (HBV) effects, where it promotes the autophagic degradation of the HBV core protein (HBc). researchgate.netcsic.es

Evaluation of Cytotoxicity in Hepatocyte Models (e.g., HepG2.2.15, PHHs)

The cytotoxic profile of this compound has been evaluated in several hepatocyte models to assess its safety profile, particularly in the context of its anti-HBV activity. Studies have shown that this compound exhibits low cytotoxicity in these liver cell models. researchgate.net

In a comprehensive study, the 50% cytotoxic concentration (CC50) of this compound was determined to be greater than 200 µM in a range of human hepatocyte cell lines, including HepG2.2.15, primary human hepatocytes (PHHs), HepAD38, HepG2, and Huh7 cells. researchgate.net This indicates a high tolerance of these liver cells to the compound. In contrast, its half-maximal inhibitory concentration (IC50) against Hepatitis B surface antigen (HBsAg) secretion was found to be 5.13 µM in HBV-infected HepG2-NTCP cells and 3.36 µM in PHHs. researchgate.net The resulting high selectivity index (SI), which was calculated to be >38.98 for HepG2-NTCP and >59.52 for PHHs, underscores its potential as a selective antiviral agent with a favorable safety window in liver cells. researchgate.net

| Hepatocyte Model | CC50 (µM) | Reference |

|---|---|---|

| HepG2.2.15 | >200 | researchgate.net |

| Primary Human Hepatocytes (PHHs) | >200 | researchgate.net |

| HepAD38 | >200 | researchgate.net |

| HepG2 | >200 | researchgate.net |

| Huh7 | >200 | researchgate.net |

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

In vitro Cytotoxic Effects against Certain Cancer Cell Lines

While the source plant of this compound, Peristrophe japonica, and other species within the Justicia genus have been investigated for antitumoral activities, specific data on the in vitro cytotoxic effects of purified this compound against cancer cell lines are not extensively detailed in the reviewed scientific literature. scielo.br One study noted that lignans (B1203133) from Justicia ciliata displayed cytotoxic effects against various cell lines, but specific IC50 values for this compound were not provided. scielo.br Therefore, while related compounds may possess anticancer properties, comprehensive screening data for this compound remains largely unreported.

Mechanisms of Antitumor Action (e.g., plasmid breakage)

The specific mechanism of antitumor action for this compound has not been fully elucidated in the reviewed scientific literature. There is no available evidence to suggest that its mechanism involves plasmid breakage. The primary well-documented molecular activity of this compound is its ability to induce autophagy through the activation of the AMPK-ULK1 axis and inhibition of mTOR, which has been characterized in the context of its antiviral effects. researchgate.netfrontiersin.orgnih.gov Whether this pathway contributes to potential anticancer activity has not been established.

General Antimicrobial Properties

Peristrophe japonica, the plant from which this compound is isolated, is used in traditional medicine for its perceived antibacterial and anti-inflammatory properties. frontiersin.org Some literature suggests that compounds from the Justicia genus possess antimicrobial activities. scielo.br However, specific studies detailing the antimicrobial spectrum of this compound are lacking. The reviewed literature does not provide quantitative data, such as Minimum Inhibitory Concentration (MIC) values, against specific bacterial or fungal strains. researchgate.net

Advanced Analytical Methodologies for Ciliatoside a Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Fingerprinting

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of Ciliatoside A, enabling both the precise quantification of the compound and the generation of chemical fingerprints for quality control of extracts. wikipedia.orgnih.gov This separation technique relies on pumping a solvent mixture (mobile phase) through a column packed with an adsorbent material (stationary phase) at high pressure. wikipedia.org Components of a mixture are separated based on their differential interactions with the stationary phase. wikipedia.org

For quantitative analysis, a calibration curve is typically established using a purified standard of this compound. jasco-global.com This involves preparing a series of standard solutions with known concentrations and plotting their corresponding peak areas, as detected by a UV or other suitable detector, against the concentration. jasco-global.comdrawellanalytical.com The concentration of this compound in an unknown sample can then be determined by interpolating its peak area on this curve. jasco-global.com The choice of mobile phase, which often consists of a gradient of solvents like methanol (B129727) or acetonitrile (B52724) and water, and the type of stationary phase, commonly a C18 column, are critical for achieving optimal separation and peak resolution. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and profiling of this compound in complex mixtures. nih.govnih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. bioanalysis-zone.com

In the context of this compound research, LC-HRMS, which couples liquid chromatography with high-resolution mass spectrometry, is frequently employed. nih.govmdpi.com The chromatographic system first separates the components of an extract, and the eluting compounds are then ionized and introduced into the mass spectrometer. nih.gov For this compound, HRMS can provide a highly accurate mass measurement, which is then used to calculate a molecular formula. nih.gov This information, combined with fragmentation data (MS/MS), where the ion of interest is isolated and fragmented to produce a characteristic pattern of smaller ions, allows for a confident identification of the compound. hilarispublisher.com

Furthermore, HRMS is a powerful technique for chemical profiling and metabolomics studies. nih.govnih.gov It can detect a wide range of compounds in a single analysis, providing a comprehensive snapshot of the metabolome of a plant extract. nih.govmdpi.com This is crucial for understanding the chemical diversity within a species and for identifying other related compounds that may be present alongside this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of this compound. mdpi.comemerypharma.com It is based on the magnetic properties of atomic nuclei and can be used to determine the connectivity of atoms within a molecule, as well as their spatial arrangement. mdpi.com For unequivocal structure elucidation, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required. emerypharma.com

The most common NMR experiments for structural confirmation include:

¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in a molecule, as well as their chemical environment. mdpi.com

¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms, complementing the information from ¹H NMR. mdpi.com

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the piecing together of the molecular structure. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range connections between protons and carbons.

NMR is also highly valuable for analyzing complex mixtures. zhougroup.orgrsc.org While severe signal overlap can be a challenge, various techniques can be employed to simplify the spectra and extract information about individual components. magritek.com For example, diffusion-ordered spectroscopy (DOSY) can separate the signals of different molecules based on their diffusion rates. zhougroup.org Quantitative NMR (qNMR) can be used to determine the concentration of specific compounds in a mixture without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. nih.gov

Integration of LC-MS/NMR for Metabolomics and Dereplication

The integration of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy creates a formidable platform for metabolomics research and the process of dereplication. frontiersin.orgmdpi.com This hyphenated approach leverages the high sensitivity and separation power of LC-MS with the unparalleled structural elucidation capabilities of NMR. frontiersin.orgebi.ac.uk

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. frontiersin.org In plant science, this provides a detailed chemical phenotype that can be related to genetic or environmental factors. nih.gov The combination of LC-MS and NMR provides a more complete picture of the metabolome than either technique alone. mdpi.comnih.gov LC-MS is adept at detecting a large number of metabolites, including those at low concentrations, while NMR provides robust structural information and inherent quantitative capabilities. nih.govfrontiersin.org

Future Research Directions and Translational Potential

Further Elucidation of Molecular Mechanisms of Action and Specific Cellular Targets

While initial studies have provided valuable insights into the biological effects of Ciliatoside A, a deeper understanding of its molecular mechanisms is crucial for its development as a therapeutic agent. Future research should aim to identify and validate the specific cellular targets with which this compound interacts to exert its diverse pharmacological effects, including its anti-inflammatory, anticancer, and neuroprotective activities. ontosight.airesearchgate.netfrontiersin.org

In the context of its anti-inflammatory properties, studies have shown that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. mdpi.com However, the precise signaling pathways modulated by this compound to achieve this effect remain to be fully elucidated. Future investigations could explore its impact on key inflammatory mediators and pathways, such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and the production of various pro-inflammatory cytokines. mdpi.comnih.gov

Regarding its anticancer activity, research has indicated that this compound may induce apoptosis and autophagy in cancer cells. frontiersin.org Further studies are needed to pinpoint the specific proteins and signaling cascades involved. For instance, investigating its effects on the Bcl-2 family of proteins, caspases, and key regulators of autophagy like Beclin-1 and mTOR would provide a more detailed mechanistic picture. nih.govaging-us.com Understanding how this compound selectively targets cancer cells while sparing normal cells is another critical area of inquiry. nih.govmdpi.com

In the realm of neuroprotection, this compound has shown potential in models of Alzheimer's disease. researchgate.netresearchgate.net Future studies should focus on its interaction with pathways implicated in neurodegeneration, such as those involving amyloid-beta (Aβ) aggregation, tau pathology, and neuroinflammation. mdpi.commdpi.com Elucidating its effects on microglial activation and the production of neurotrophic factors could provide further evidence for its neuroprotective potential. nih.govfrontiersin.org A recent study has highlighted that this compound may attenuate neuroinflammation by activating mitophagy and inhibiting NLRP3 inflammasome activation, suggesting specific pathways for further detailed investigation. researchgate.net

Exploration of this compound as a Lead Compound for Preclinical Drug Discovery

A lead compound is a chemical compound that demonstrates pharmacological or biological activity and serves as a starting point for the development of new drugs. wikipedia.org this compound, with its demonstrated bioactivities, represents a promising lead compound for preclinical drug discovery. ontosight.airesearchgate.net The process of moving from a hit compound, identified through screening, to a lead compound involves rigorous testing of its activity and selectivity in various biological assays. upmbiomedicals.com

The initial stages of drug discovery involve target identification and validation, followed by high-throughput screening to identify "hit" molecules. nih.gov this compound has already shown promise as a "hit" due to its effects in various disease models. mdpi.comresearchgate.net The subsequent lead optimization phase aims to enhance the potency, selectivity, and pharmacokinetic properties of the lead compound through chemical modifications. upmbiomedicals.comnih.gov This involves a multitude of laboratory tests to assess the drug's action on the body and the body's action on the drug. frontiersin.org

For this compound, this would involve comprehensive preclinical studies to evaluate its efficacy and safety in animal models of inflammatory diseases, cancer, and neurodegenerative disorders. nih.govfrontiersin.org These studies are crucial for gathering the necessary data to support a potential transition to clinical trials. The ultimate goal of this phase is to select a development candidate that can proceed into further preclinical and, if successful, clinical development. nih.gov

Investigation of Synergistic Effects with Established Therapeutic Agents

Combining therapeutic agents is a common strategy in medicine to enhance efficacy, reduce dosages, and overcome drug resistance. nih.govsemanticscholar.org Investigating the synergistic effects of this compound with established drugs could unlock new treatment paradigms for various diseases. researchgate.netdntb.gov.ua

For instance, in cancer therapy, combining this compound with conventional chemotherapeutic agents could potentially lead to improved tumor suppression while minimizing the side effects associated with high doses of chemotherapy. nih.govsemanticscholar.org Natural metabolites from traditional Chinese botanical drugs have been shown to exert synergistic effects when combined with nucleoside analogues in the treatment of Hepatitis B virus (HBV). frontiersin.org Given that this compound has demonstrated anti-HBV activity, exploring its combination with existing antiviral drugs is a logical next step. researchgate.net

Similarly, in the context of neurodegenerative diseases like Alzheimer's, combining this compound with current treatments such as cholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) or NMDA receptor antagonists could offer a multi-pronged approach to managing the complex pathology of the disease. alzheimers.org.uk GLP-1 analogues have also shown promise in retarding the development of Alzheimer's disease, and investigating their combined effect with this compound could be a fruitful area of research. frontiersin.orgalzint.org

The design of such combination therapies requires a thorough understanding of the mechanisms of action of both this compound and the established therapeutic agent to ensure a rational and effective pairing.

Design and Synthesis of Novel Analogues with Enhanced Bioactivity and Selectivity

The chemical structure of this compound serves as a valuable scaffold for the design and synthesis of novel analogues with improved pharmacological properties. mdpi.comnih.gov By systematically modifying different functional groups on the this compound molecule, it may be possible to enhance its bioactivity, increase its selectivity for specific cellular targets, and improve its pharmacokinetic profile. researchgate.netresearchgate.netdntb.gov.ua

The synthesis of novel analogues is a cornerstone of drug development, allowing for the fine-tuning of a lead compound's properties. mdpi.comrsc.org For example, the synthesis of various sesquiterpene analogues has been explored for Alzheimer's disease therapy. mdpi.com Similarly, creating a library of this compound analogues and screening them for enhanced anti-inflammatory, anticancer, or neuroprotective effects could lead to the identification of a more potent and selective drug candidate. frontiersin.orgmdpi.com

This process of structural modification and subsequent biological evaluation is an iterative cycle that can lead to the development of a drug with a superior therapeutic index. frontiersin.org The insights gained from understanding the structure-activity relationships of these analogues can also provide deeper knowledge about the molecular targets and mechanisms of action of the parent compound, this compound. mdpi.com

Advances in Sustainable Production and Supply of this compound for Research

As research into the therapeutic potential of this compound progresses, ensuring a sustainable and reliable supply of the compound becomes paramount. Currently, this compound is isolated from natural sources, such as the plant Peristrophe japonica. researchgate.net However, reliance on plant extraction can be subject to variability and may not be scalable for large-scale production. rsc.org

Therefore, exploring alternative and more sustainable production methods is a critical future direction. Metabolic engineering offers a promising approach to produce plant natural products in microbial or plant cell culture systems. frontiersin.orgnih.govnih.gov By identifying and transferring the biosynthetic pathway of this compound into a suitable host organism, such as yeast or E. coli, it may be possible to develop a fermentation-based production process. mdpi.com This would not only provide a consistent and scalable supply but also reduce the environmental impact associated with harvesting wild plants. simona.demanufacturingtomorrow.com

Developing a circular economy system for the production process, where waste is minimized and resources are optimized, would further enhance the sustainability of this compound supply. simona.dewarwick.ac.uk Establishing a sustainable supply chain is crucial for facilitating the extensive preclinical and potential clinical research required to translate this compound from a promising natural product into a clinically approved therapeutic agent. ciltinternational.orgproduccionsostenible.org.pe

Q & A

Basic Research Questions

Q. What methodologies are employed for the isolation and structural characterization of Ciliatoside A from natural sources?

- Methodological Answer :

- Isolation : Use membrane affinity chromatography (e.g., cell membrane chromatography) to screen bioactive fractions from plant extracts (e.g., Peristrophe japonica). This technique leverages cell membrane receptors to bind target compounds .

- Purification : Optimize solvent systems (e.g., ethanol/water gradients) for column chromatography to isolate this compound. Large-scale extraction requires iterative refinement of solvent ratios and flow rates .

- Structural Characterization : Combine high-resolution mass spectrometry (HR-MS) for molecular formula determination and nuclear magnetic resonance (NMR) spectroscopy (1D/2D) to resolve stereochemistry. Key NMR signals include glycosidic protons and aglycone moieties .

Q. Which in vitro models are commonly utilized to assess the antiviral activity of this compound?

- Methodological Answer :

- HBsAg Inhibition Models : Use hepatoma cell lines (e.g., HepG2.2.15) transfected with hepatitis B virus (HBV) genomes to evaluate suppression of viral surface antigen (HBsAg) secretion. Dose-response curves (0–100 μM) and IC₅₀ calculations are critical .

- Cytotoxicity Controls : Parallel MTT assays on non-infected cells ensure bioactivity is not confounded by cytotoxicity. A selectivity index (SI = IC₅₀-toxicity/IC₅₀-activity) >10 indicates therapeutic potential .

Q. What analytical techniques are critical for confirming the purity and identity of this compound in pharmacological studies?

- Methodological Answer :

- Purity Validation : High-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) at ≥95% purity thresholds. Use C18 reverse-phase columns and acetonitrile/water mobile phases .

- Identity Confirmation : Cross-validate HR-MS (e.g., m/z 765.3 [M+Na]⁺ for this compound) with ¹³C-NMR data (e.g., 102.5 ppm for anomeric carbons in glycosidic bonds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiviral efficacy of this compound across different experimental models?

- Methodological Answer :

- Comparative Meta-Analysis : Systematically compare variables such as cell type (primary vs. immortalized), viral strains, and assay endpoints (e.g., HBsAg secretion vs. viral DNA replication). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors .

- Mechanistic Deconvolution : Employ siRNA knockdown or CRISPR-Cas9 models to isolate specific pathways (e.g., AMPK-ULK1 autophagy axis) and clarify context-dependent effects .

Q. What molecular mechanisms underlie this compound's modulation of autophagy pathways in antiviral responses?

- Methodological Answer :

- Pathway Mapping : Use Western blotting to track phosphorylation states of AMPK (Thr172) and ULK1 (Ser555), key markers of autophagy initiation. Co-treatment with mTOR inhibitors (e.g., rapamycin) can validate pathway specificity .

- Autophagosome Imaging : Employ confocal microscopy with LC3-GFP reporters to quantify autophagic flux in live cells. Correlate findings with viral load reductions (e.g., qPCR for HBV DNA) .

Q. What are the challenges in replicating in vitro findings of this compound in in vivo models, and how can they be methodologically addressed?

- Methodological Answer :

- Bioavailability Optimization : Formulate this compound with bioavailability enhancers (e.g., nanoemulsions or cyclodextrin complexes) to improve solubility and hepatic uptake. Monitor plasma pharmacokinetics via LC-MS/MS .

- Model Selection : Use transgenic HBV mouse models or hydrodynamic injection-based systems to mimic chronic infection. Compare outcomes with standard antivirals (e.g., entecavir) for benchmarking .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address discrepancies in this compound's cytotoxicity profiles across studies?

- Methodological Answer :

- Standardized Assay Conditions : Adopt harmonized protocols (e.g., CellTiter-Glo® for ATP quantification) and control for variables like serum concentration (e.g., 10% FBS vs. serum-free) and exposure duration (24–72 hrs) .

- Multi-Lab Validation : Collaborate with independent labs to replicate findings under blinded conditions. Share raw data (e.g., dose-response curves) via open-access repositories to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.